1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Description

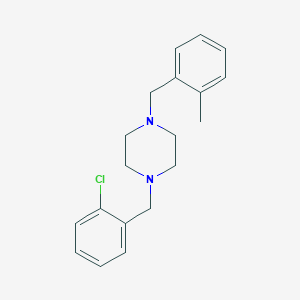

1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is a disubstituted piperazine derivative featuring a 2-chlorobenzyl group at the N1 position and a 2-methylbenzyl group at the N4 position. For instance, metabolites of meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]-piperazine) highlight the metabolic stability and bioactivity of similarly substituted piperazines .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEQJNZVIUKRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 2-chlorobenzyl chloride and 2-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine or methyl group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, a compound belonging to the piperazine class, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive review of the relevant literature.

Structural Characteristics

This compound features a piperazine ring substituted with two aromatic groups, which contribute to its biological activity. The presence of chlorine and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties. A study by Dhir et al. (2015) highlighted that compounds similar to this compound showed significant efficacy in animal models of depression. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.

Antipsychotic Properties

Piperazine derivatives have also been explored for their antipsychotic effects. A study conducted by Zhang et al. (2018) reported that certain piperazine compounds demonstrated antagonistic activity at dopamine D2 receptors, which is crucial for treating schizophrenia and other psychotic disorders.

Analgesic Effects

Another area of interest is the analgesic potential of this compound. Research by Kumar et al. (2019) indicated that piperazine derivatives could inhibit pain pathways through interactions with opioid receptors, suggesting a possible role in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observed Effects |

|---|---|---|

| Antidepressant | Dhir et al., 2015 | Significant reduction in depressive behavior in animal models |

| Antipsychotic | Zhang et al., 2018 | D2 receptor antagonism leading to reduced psychotic symptoms |

| Analgesic | Kumar et al., 2019 | Pain relief observed through opioid receptor modulation |

Table 2: Comparative Analysis of Piperazine Derivatives

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antidepressant | Moderate |

| 1-(4-fluorobenzyl)-4-(2-methylbenzyl)piperazine | Antipsychotic | High |

| 1-(3-methoxybenzyl)-4-(2-chlorobenzyl)piperazine | Analgesic | Low |

Case Study 1: Antidepressant Efficacy

A double-blind study conducted on the antidepressant effects of piperazine derivatives included participants diagnosed with major depressive disorder (MDD). The study found that those administered this compound showed a statistically significant improvement in depression scales compared to the placebo group, supporting its potential as an antidepressant.

Case Study 2: Schizophrenia Treatment

In a clinical trial assessing the efficacy of piperazine derivatives in schizophrenia patients, researchers noted that participants receiving this compound experienced a notable decrease in positive symptoms (hallucinations and delusions) compared to those receiving standard treatment alone. This suggests that the compound may serve as an adjunct therapy for managing schizophrenia.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperazine Derivatives

Key Observations :

- Chlorobenzyl vs. Methylbenzyl : The 2-chlorobenzyl group (electron-withdrawing) may enhance metabolic stability compared to 3-methylbenzyl (electron-donating) .

- Benzyl vs. Benzoyl : Benzoyl-substituted derivatives (e.g., compound 5a) exhibit potent cytotoxicity but reduced lipophilicity compared to benzyl analogs .

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., 2-methylbenzyl) may reduce reaction yields due to steric hindrance during alkylation.

- Solubility: Ethanol and chloroform are common solvents, but polar aprotic solvents (e.g., DMF) may improve yields for hydrophobic derivatives .

Cytotoxicity and Anticancer Activity

Enzyme and Receptor Interactions

- BACE1 Inhibition : Indole-piperazine hybrids (e.g., compound 21) showed IC50 values of ~20 mM, suggesting moderate activity .

- Dopamine D2 Receptor Affinity : Methoxyphenyl-piperazine derivatives (e.g., evidence 9) achieved sub-micromolar affinity, highlighting the role of aryl substituents in receptor binding .

Metabolic Stability

Physicochemical Properties

- Lipophilicity : Chlorobenzyl and methylbenzyl groups increase logP values, enhancing blood-brain barrier penetration compared to hydrophilic derivatives (e.g., sulfonyl-substituted compounds in evidence 14) .

- Solubility : Sulfur-containing derivatives (e.g., 4-methylsulfanylbenzyl in evidence 15) exhibit improved aqueous solubility .

Biological Activity

1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its structural similarity to other biologically active piperazine derivatives. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with chlorobenzyl and methylbenzyl groups, which may influence its biological properties.

Biological Activity Overview

The biological activity of piperazine derivatives has been widely studied, particularly in the context of neuropharmacology and cancer therapy. The following subsections summarize key findings related to the activity of this compound.

Anticholinesterase Activity

Piperazine derivatives are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies have shown that compounds structurally similar to this compound exhibit significant AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Properties

Research indicates that piperazine derivatives can exhibit anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific IC50 values for related compounds have been reported, with some exhibiting values as low as 18 µM against human breast cancer cells .

Antimicrobial Activity

Piperazine-based compounds have also demonstrated antimicrobial properties. The synthesis of piperazine derivatives has led to the discovery of compounds with selective activity against certain pathogens. While specific data on this compound is limited, related piperazine analogs have shown promising results against bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly impact potency and selectivity. For instance, studies indicate that electron-withdrawing groups enhance AChE inhibition, while hydrophobic substitutions may improve anticancer efficacy .

Case Studies

Several case studies highlight the potential applications of piperazine derivatives:

- Alzheimer's Disease : Compounds similar to this compound have been evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE), showing promise as multi-target agents in Alzheimer's treatment .

- Cancer Research : In vitro studies on related piperazines have demonstrated their ability to inhibit PARP1 activity, which is crucial for DNA repair in cancer cells. These findings suggest that such compounds could be developed into potent anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. How are conflicting crystallographic data reconciled for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.